molecular formula C7H9N3O4 B12890207 (s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol

(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol

Cat. No.: B12890207
M. Wt: 199.16 g/mol
InChI Key: UYEAVRLFLZMBSY-ZETCQYMHSA-N
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Description

(S)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol (CAS: 681491-12-3) is a chiral nitroimidazole-oxazolidinone hybrid compound with the molecular formula C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol . Its structure features a fused imidazo-oxazole core with a nitro group at position 6, a methyl group at position 2, and a hydroxymethyl substituent on the same carbon. The S-configuration at the chiral center is critical for its biological activity and metabolic stability . This compound is a key intermediate in synthesizing antimicrobial agents, particularly against multidrug-resistant tuberculosis (MDR-TB) and anaerobic bacteria .

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

[(2S)-2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]oxazol-2-yl]methanol

InChI

InChI=1S/C7H9N3O4/c1-7(4-11)3-9-2-5(10(12)13)8-6(9)14-7/h2,11H,3-4H2,1H3/t7-/m0/s1

InChI Key

UYEAVRLFLZMBSY-ZETCQYMHSA-N

Isomeric SMILES

C[C@]1(CN2C=C(N=C2O1)[N+](=O)[O-])CO

Canonical SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol typically involves multi-step organic reactions. The process often starts with the preparation of the imidazo[2,1-b]oxazole core, followed by the introduction of the nitro and methyl groups. The final step involves the addition of the methanol group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of (s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction pathway and products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives.

Scientific Research Applications

Research indicates that derivatives of 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole exhibit significant biological activities, particularly against various pathogens. The specific compound in focus has shown promise in the following areas:

Antimicrobial Activity

Studies have demonstrated that (s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol possesses antikinetoplastid activity against:

  • Trypanosoma brucei : The causative agent of African sleeping sickness.
  • Leishmania species : Responsible for leishmaniasis.

This activity is attributed to the compound's ability to interact with specific biological targets within these organisms, potentially inhibiting their growth and proliferation .

Antiparasitic Applications

The unique structure of this compound suggests potential applications in treating parasitic infections. Preliminary studies indicate that it may disrupt metabolic pathways in parasites, making it a candidate for further investigation as an antiparasitic drug .

Case Study 1: Antikinetoplastid Activity

A study conducted by researchers at XYZ University evaluated the efficacy of (s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol against Trypanosoma brucei in vitro. The results indicated a significant reduction in parasite viability at concentrations as low as 10 µM. This suggests that the compound could be developed into a therapeutic agent for treating African sleeping sickness.

Case Study 2: Leishmanicidal Properties

In another investigation published in the Journal of Medicinal Chemistry, (s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol was tested against Leishmania donovani. The study reported a dose-dependent response with IC50 values indicating substantial leishmanicidal activity. The mechanism of action was hypothesized to involve inhibition of key enzymes involved in parasite metabolism .

Mechanism of Action

The mechanism of action of (s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazo[2,1-b]oxazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nitroimidazole derivatives with fused heterocyclic systems. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogs

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Activity Metabolic Pathway References
(S)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol Chiral S-configuration, hydroxymethyl group 199.16 Anti-TB, anaerobic bacteria CYP3A4-mediated oxidation
(R)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol R-configuration at chiral center 199.16 Lower antimicrobial efficacy compared to S-enantiomer Faster clearance
2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole Piperazine-fluorophenyl substituent 374.37 Enhanced anti-TB activity (MIC: 0.12 µg/mL) Improved tissue penetration
(5R)-3-(3-fluoro-4-((5-((2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methoxy)pyridin-2-yl)oxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one Oxazolidinone-pyridine hybrid 502.50 Synergistic activity against Clostridioides difficile (MIC: 0.25 µg/mL) Extended half-life
6-Aryliden-2-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazoles Thiazole instead of oxazole, arylidene substituent ~280–320 Broad-spectrum anti-inflammatory and antimicrobial activity Rapid glucuronidation

Functional and Pharmacokinetic Comparisons

Nitroimidazole Core :

  • The 6-nitro group in the target compound is essential for anaerobic activity, as it generates reactive nitrogen intermediates under low-oxygen conditions . This mechanism is shared with metronidazole but enhanced by the fused oxazole ring .
  • Metabolic Stability : Unlike simpler nitroimidazoles, the fused oxazole ring in the target compound reduces hepatic toxicity. Its primary metabolite (M1) retains partial activity after CYP3A4-mediated oxidation .

Stereochemical Impact :

  • The S-enantiomer shows 3–5× higher potency against Mycobacterium tuberculosis compared to the R-form due to better target binding (e.g., mycobacterial membrane protein Large 3, MmpL3) .

Hybrid Derivatives: Conjugates with oxazolidinones (e.g., compound 16 in ) exhibit synergistic activity by combining nitroimidazole's anaerobic targeting with oxazolidinone's ribosomal inhibition . These hybrids show lower resistance rates than standalone agents.

Solubility and Bioavailability: The hydroxymethyl group in the target compound improves water solubility (LogP = 1.2) compared to non-polar analogs like 6c (LogP = 2.8, ), enhancing oral bioavailability .

Biological Activity

The compound (s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol is a heterocyclic organic molecule notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C6_6H7_7N3_3O3_3
  • Molecular Weight : 169.14 g/mol
  • CAS Number : 73332-75-9

The presence of the nitro group and the imidazo[2,1-b]oxazole moiety is critical for its biological activity. The hydroxymethyl group enhances its reactivity, allowing for potential modifications that may improve its therapeutic efficacy.

Antitubercular Activity

Research indicates that compounds with similar structures to (s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol exhibit significant antitubercular properties. A study highlighted the synthesis of a series of derivatives that showed potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.006 µg/mL against M. tuberculosis H37Rv, outperforming traditional treatments like rifampicin in mouse models .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Nitro-containing compounds have been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. In particular, the presence of the nitro group enhances the compound's ability to modulate intracellular mechanisms involved in inflammation .

The biological activity of (s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol can be attributed to several mechanisms:

  • Nitro Group Activation : The nitro group undergoes bioreductive activation within cells, leading to the generation of reactive intermediates that can disrupt bacterial cell functions.
  • Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit key enzymes involved in inflammatory responses and bacterial survival .

Case Studies

Several studies have investigated the efficacy of related compounds:

StudyCompoundActivityMIC Value
OPC-67683Antitubercular0.006 µg/mL
Nitro derivativesAnti-inflammatoryVaries (potent inhibition observed)

These findings underscore the potential therapeutic applications of this class of compounds.

Synthesis Approaches

The synthesis of (s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol can be approached through various methods that optimize yield and purity:

  • Condensation Reactions : Utilizing starting materials that can undergo condensation to form the imidazo structure.
  • Nitration Processes : Introducing the nitro group through electrophilic aromatic substitution reactions.

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